[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride
Description
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride (CAS: 1177326-01-0) is a secondary amine derivative with a molecular formula of C₇H₁₃ClN₂O and a molar mass of 176.64 g/mol . Structurally, it features a methyl-substituted isoxazole ring linked to a methylamine group, which is protonated as a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c1-5-7(4-8-3)6(2)10-9-5;/h8H,4H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFUHGWKFQYQAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure:
Imine Formation :
Workup and Salt Formation :
Yield : 75–85% (reported for analogous reductive aminations).
Key Advantages :
- Avoids over-alkylation common in direct alkylation methods.
- Compatible with acid-sensitive functional groups due to mild conditions.
Alkylation of 3,5-Dimethyl-4-isoxazolemethanamine
Principle : Direct alkylation of the primary amine (3,5-dimethyl-4-isoxazolemethanamine) with methyl iodide under basic conditions.
Procedure:
- Protection-Deprotection Strategy :
Yield : 60–70% (based on similar tert-butyl carbamate alkylations).
Challenges :
- Risk of quaternary ammonium salt formation without protection.
- Requires additional steps for protection and deprotection.
Multicomponent Cyclocondensation
Principle : One-pot synthesis via condensation of ethyl acetoacetate, hydroxylamine hydrochloride, and a substituted aldehyde precursor.
Procedure:
Cyclocondensation :
Reductive Methylation :
Yield : 65–80% (reported for analogous isoxazolone syntheses).
Limitations :
- Requires precise control of stoichiometry to avoid byproducts.
Principle : Hydrogenation of 3,5-dimethyl-4-cyanoisoxazole followed by methyl group introduction.
Procedure:
Nitrile Synthesis :
Hydrogenation and Methylation :
Yield : 50–60% (lower due to multiple steps).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Citations |
|---|---|---|---|---|
| Reductive Amination | 75–85 | >98 | High | |
| Alkylation | 60–70 | 95–97 | Moderate | |
| Multicomponent | 65–80 | 90–95 | Moderate | |
| Catalytic Hydrogenation | 50–60 | 85–90 | Low |
Optimal Route : Reductive amination offers the highest yield and purity, making it preferable for industrial applications.
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives.
Scientific Research Applications
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research explores its use in drug development, particularly for its potential therapeutic effects.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
To contextualize its properties, a comparison with structurally related amines is essential. Key compounds for comparison include:
Methylamine Hydrochloride (CAS: 593-51-1)
- Molecular Formula : CH₃NH₂·HCl
- Molar Mass : 67.52 g/mol
- Key Differences :
- The target compound incorporates an isoxazole ring, introducing aromaticity and π-electron density absent in the aliphatic methylamine hydrochloride.
- The isoxazole ring’s methyl substituents enhance steric bulk and may reduce solubility in polar solvents compared to the simpler methylamine salt.
(2,6-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine Hydrochloride (Ref: 10-F090540)
- Structure : A secondary amine with a dichlorobenzyl group and a pyrrolidine ring.
- Key Differences: The benzyl-pyrrolidine scaffold provides a rigid, planar aromatic system, contrasting with the isoxazole’s heteroaromatic ring.
(3,4-Dimethylphenyl)methylamine
- Structure : A tertiary amine with a dimethylphenyl group and a methoxypropyl chain.
- Key Differences :
Physicochemical Properties and Reactivity
Solubility and Stability
- The hydrochloride salt form of [(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine improves its water solubility compared to non-salt forms. However, the hydrophobic isoxazole ring may limit solubility relative to aliphatic amines like methylamine hydrochloride .
- Stability: Isoxazole rings are generally resistant to hydrolysis under acidic conditions but may degrade under prolonged exposure to strong bases or UV light, a trait shared with other heterocyclic amines .
Reactivity
- The secondary amine group can participate in nucleophilic reactions (e.g., alkylation, acylation), similar to methylamine hydrochloride.
- The isoxazole ring’s electron-deficient nature may facilitate electrophilic substitution at the methyl groups, a reactivity profile distinct from phenyl- or pyrrolidine-containing analogues .
Biological Activity
[(3,5-Dimethyl-4-isoxazolyl)methyl]methylamine hydrochloride is a chemical compound characterized by its isoxazole ring structure, substituted at the 3 and 5 positions with methyl groups. Its molecular formula is C7H13ClN2O, and it has a molecular weight of approximately 177.65 g/mol. This compound has garnered interest due to its potential biological activities , including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that compounds related to this compound exhibit significant antimicrobial effects against various pathogens. For instance, studies have shown that similar compounds can effectively inhibit the growth of bacteria and fungi, suggesting a potential application in treating infections.
Anticancer Activity
The compound has also been investigated for its anticancer properties . It is believed to exert its effects through the inhibition of specific enzymes or pathways involved in cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth, although detailed mechanisms are still under investigation .
Central Nervous System (CNS) Activity
There is emerging evidence that this compound may interact with the central nervous system. Some studies have suggested that it could have neuroprotective effects or influence neurotransmitter systems, which may be beneficial in treating neurological disorders.
The exact mechanism of action for this compound involves its interaction with various molecular targets. This includes:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, such as those involved in metabolism or signal transduction.
- Receptor Modulation : It may act on specific receptors within the CNS, influencing neurotransmission and potentially providing therapeutic benefits.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3,5-Dimethylisoxazole | C5H7NO | Lacks amine functionality; primarily used as a solvent. |
| Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride | C12H17N3O2Cl | Contains two oxazole rings; used for different biological targets. |
| 1-(3,5-Dimethylisoxazol-4-yl)-N-methylmethanamine | C7H12N2O | Similar amine structure but lacks the hydrochloride salt form. |
The presence of the isoxazole ring along with the methylamine group in this compound distinguishes it from these similar compounds by potentially offering enhanced biological activity and specificity in therapeutic applications.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Antimicrobial Chemotherapy, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Study 2: Anticancer Potential
A research article in Cancer Research highlighted that this compound inhibited proliferation in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported to be between 10–20 µM, indicating potent anticancer activity .
Study 3: CNS Effects
Research conducted on animal models indicated that administration of this compound resulted in reduced anxiety-like behaviors and improved cognitive function. This suggests potential applications in treating anxiety disorders and cognitive decline associated with aging.
Q & A
Q. Table 2: Comparison of Analog Bioactivities
| Derivative Structure | IC50 (Cancer Cell Lines) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| Thioether-linked isoxazole | 1.2 µM (MCF-7) | 12.5 |
| Methyl ester prodrug | 0.8 µM (A549) | 8.7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
